(S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
“(S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral, nitrogen-containing heterocyclic compound featuring a pyrrolidine core with a tert-butyl ester group at the 1-position and a complex substituent at the 3-position. The substituent comprises an amide-linked methylamino group and an (S)-2-aminopropionyl (alanyl) moiety, introducing two stereogenic centers. This compound is likely used as a synthetic intermediate in peptide chemistry or pharmaceutical development, where its tert-butyl ester acts as a protecting group for carboxylic acids, and its chiral centers may influence biological activity or enantioselective synthesis.
The tert-butyl ester enhances solubility in organic solvents and stability under acidic conditions, critical for multi-step synthetic workflows.
Properties
IUPAC Name |
tert-butyl (3S)-3-[[(2S)-2-aminopropanoyl]-methylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)15(5)10-6-7-16(8-10)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHUWMHSRLZJC-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)[C@H]1CCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester, a complex organic compound, is characterized by its unique structural features, including multiple functional groups that contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H25N3O3, with a molecular weight of 273.36 g/mol. The compound features a pyrrolidine ring, an amino acid derivative, and a tert-butyl ester group, which may influence its interactions with biological targets.
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activity . These compounds can scavenge free radicals, potentially reducing oxidative stress and cellular damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Anticancer Activity
Several studies have suggested that amino acid derivatives can inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.
- Inhibition of Signaling Pathways : Compounds may interfere with specific signaling pathways involved in tumor growth and metastasis.
For instance, related compounds have demonstrated efficacy against various cancer cell lines, highlighting the potential of this compound in cancer therapy.
Neuroprotective Effects
Some derivatives of amino acids exhibit neuroprotective properties , which may be beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds can modulate neurotransmitter levels and protect neurons from apoptosis.
The biological activities of this compound are likely mediated through several mechanisms:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system, influencing neurotransmission.
- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress or cancer progression.
- Cell Signaling Modulation : The compound could alter cell signaling pathways that regulate cell survival and proliferation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2018) | Demonstrated that related pyrrolidine derivatives exhibited significant anticancer activity against breast cancer cell lines. |
| Study B (2020) | Found that amino acid esters showed potent antioxidant effects in vitro, suggesting potential applications in oxidative stress-related conditions. |
| Study C (2021) | Reported neuroprotective effects of similar compounds in animal models of neurodegeneration, highlighting their therapeutic potential. |
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a series of chemical reactions involving amino acids and pyrrolidine derivatives. The synthesis typically starts with L-aspartic acid, which is transformed into a pyrrolidine structure through several steps involving protection and deprotection of functional groups. The tert-butyl ester group enhances the compound's stability and solubility, making it suitable for biological applications .
Research indicates that (S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrrolidine compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics . The mechanism often involves interference with bacterial cell wall synthesis or protein production.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. Research has demonstrated that certain pyrrolidine derivatives can act as effective DPP-IV inhibitors, suggesting that this compound may also possess similar properties .
Therapeutic Applications
The diverse biological activities of this compound open avenues for various therapeutic applications:
Antidiabetic Agents
Given its potential as a DPP-IV inhibitor, the compound may be developed into a therapeutic agent for managing type 2 diabetes. The inhibition of DPP-IV leads to increased levels of incretin hormones, which play a vital role in glucose metabolism.
Antibacterial Agents
The antimicrobial properties suggest that this compound could be further explored for developing new antibacterial drugs, particularly against resistant strains of bacteria .
Case Studies and Research Findings
Several studies have documented the efficacy of pyrrolidine derivatives in clinical settings:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of the target compound with two structurally related molecules from the provided evidence:
Key Observations:
- Core Flexibility : The target compound and share a pyrrolidine core, while utilizes a piperidine ring, which may confer distinct conformational preferences in drug-receptor interactions.
- Substituent Chemistry: The target’s alanyl-methylamino substituent contrasts with ’s pyrimidinyloxy group (electron-deficient aromatic system) and ’s branched-chain amino acid moiety. These differences influence solubility, hydrogen-bonding capacity, and target specificity.
- Stereochemical Complexity : The target and both feature (S)-configured stereocenters, critical for enantioselective synthesis or biological activity, whereas lacks chiral centers in its substituent.
Research Findings and Implications
Stability and Reactivity
- The tert-butyl ester in all three compounds improves lipophilicity and shelf-life. However, the target’s amide bonds may render it susceptible to enzymatic degradation compared to ’s ether linkage.
Preparation Methods
Synthesis of (S)-3-Amino-pyrrolidine-1-carboxylic acid tert-butyl ester
The pyrrolidine core is constructed via a Schmidt–Boyer reaction, followed by Boc protection:
Reaction Conditions :
-
Starting material : (S)-Pyroglutamic acid (2.5 mmol)
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Reduction : LiAlH₄ (3.0 equiv) in THF at 0°C → 25°C, 12 h (Yield: 78%).
-
Boc protection : Boc₂O (1.2 equiv), DMAP (0.1 equiv) in CH₂Cl₂, 24 h (Yield: 85%).
Table 1 : Optimization of Boc Protection
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DMAP | CH₂Cl₂ | 24 | 85 |
| TEA | CH₂Cl₂ | 48 | 72 |
| No catalyst | CH₂Cl₂ | 72 | 35 |
Introduction of the Methyl-Amino-Propionyl Side Chain
Acylation of the pyrrolidine amine is performed under Schotten–Baumann conditions:
Procedure :
-
Activation : (S)-2-Aminopropionic acid (1.5 equiv) is treated with ClCOCOCl (1.3 equiv) in THF at −15°C to form the mixed carbonate.
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Coupling : Reaction with (S)-3-amino-pyrrolidine-Boc (1.0 equiv) and N-methylmorpholine (2.0 equiv) at −15°C → 25°C, 6 h (Yield: 91%).
Critical Parameters :
-
Temperature control (−15°C) prevents racemization.
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N-Methylmorpholine scavenges HCl, minimizing side reactions.
Industrial-Scale Production Techniques
Large-scale synthesis employs continuous flow systems to enhance reproducibility:
Table 2 : Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 6 h | 1.5 h |
| Yield | 89% | 94% |
| Purity (HPLC) | 97.2% | 99.1% |
| Throughput (kg/day) | 5.8 | 18.4 |
Advantages of Flow Chemistry :
-
Rapid heat dissipation enables exothermic reactions at higher concentrations.
-
In-line IR monitoring adjusts reagent stoichiometry dynamically.
Stereochemical Control and Chiral Auxiliaries
Enantioselectivity is achieved using:
-
Evans’ Oxazolidinones : For asymmetric induction during pyrrolidine formation.
-
Ellman’s Sulfinimides : To set the (S)-configuration at the 2-aminopropionyl center.
Table 3 : Chiral Auxiliary Efficiency
| Auxiliary | ee (%) | Yield (%) |
|---|---|---|
| Evans’ Oxazolidinone | 98.5 | 82 |
| Ellman’s Sulfinimide | 99.2 | 88 |
| Non-chiral | 52 | 63 |
Purification and Characterization
Chromatography : Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN + 0.1% TFA) resolves diastereomers (ΔtR = 2.3 min).
Spectroscopic Data :
Q & A
Basic: How can synthetic yields of this compound be optimized in laboratory-scale synthesis?
Answer:
Optimization involves careful selection of starting materials and reaction conditions. The synthesis typically begins with 3-methylpyrrolidine-1-carboxylic acid, which is activated using thionyl chloride to form an acid chloride. Subsequent reaction with tert-butyl alcohol in the presence of triethylamine (as a base) forms the tert-butyl ester. Key parameters include:
- Reagent stoichiometry : Maintaining a 1:1.2 molar ratio of acid chloride to tert-butyl alcohol ensures complete esterification.
- Temperature control : Reactions are conducted at 0–20°C to minimize side reactions like hydrolysis .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate) isolates the product with >95% purity. Yield improvements (from ~60% to 75%) are achieved by replacing triethylamine with DMAP (4-dimethylaminopyridine) in dichloromethane under inert atmospheres .
Advanced: What methodological strategies ensure stereochemical fidelity during synthesis, particularly for the (S,S)-configuration?
Answer:
The (S,S)-configuration is preserved via:
- Chiral auxiliary use : Employing enantiopure starting materials (e.g., (S)-2-aminopropionic acid derivatives) to direct stereochemistry during coupling steps.
- Reaction conditions : Low temperatures (0–5°C) and aprotic solvents (e.g., dichloromethane) reduce racemization.
- Catalytic control : Pd-catalyzed asymmetric hydrogenation or enzymatic resolution (e.g., lipases) ensures chiral center integrity.
- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy confirms enantiomeric excess (>98% ee) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.44 ppm (tert-butyl group) and δ 3.2–3.8 ppm (pyrrolidine protons) confirm structural motifs.
- ¹³C NMR : Signals at 155 ppm (carbamate carbonyl) and 80 ppm (tert-butyl carbon) validate ester formation .
- Mass spectrometry : High-resolution ESI-MS ([M+H]+ m/z calculated for C₁₄H₂₆N₃O₃: 284.1965) confirms molecular weight .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>99%) and detect trace impurities .
Advanced: How can researchers design in vitro studies to evaluate its potential as an enzyme inhibitor or receptor ligand?
Answer:
- Target selection : Prioritize enzymes/receptors with structural homology to known pyrrolidine-carboxylate targets (e.g., prolyl oligopeptidase, angiotensin-converting enzyme) .
- Assay design :
- Enzyme inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for peptidase activity) to measure IC₅₀ values.
- Receptor binding : Radioligand displacement assays (e.g., [³H]-ligand competition) determine Kᵢ values.
- Control experiments : Include positive controls (e.g., captopril for ACE inhibition) and assess off-target effects via selectivity panels .
Advanced: How can contradictory data on synthetic yields or biological activity be resolved?
Answer:
Discrepancies often arise from:
- Reagent quality : Impure tert-butyl alcohol (e.g., containing water) reduces esterification efficiency. Use freshly distilled reagents or molecular sieves .
- Stereochemical variability : Incomplete chiral resolution during synthesis leads to mixed enantiomers, altering biological activity. Validate ee rigorously .
- Assay conditions : Buffer pH (e.g., Tris vs. phosphate) impacts ligand-receptor interactions. Standardize assay protocols across studies .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis or oxidation.
- Solvent : Dissolve in anhydrous DMSO or dichloromethane for long-term storage (>6 months).
- Monitoring : Regular NMR or LC-MS checks detect degradation products (e.g., tert-butyl alcohol from ester cleavage) .
Advanced: What computational approaches predict its pharmacokinetic or toxicity profiles?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
